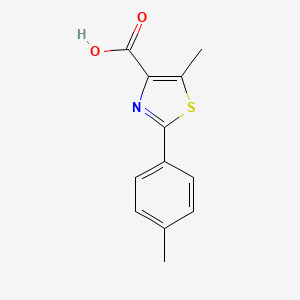

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNUKCVQXVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, including the presence of Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

Potential as a Pharmaceutical Agent:

This compound has garnered interest for its possible analgesic and anti-inflammatory properties . Its structural similarities to existing drugs suggest that it may function similarly in therapeutic applications. Early studies indicate that it could serve as a lead compound for developing new anti-inflammatory medications, although comprehensive clinical trials are required to validate these claims.

Antibacterial Activity:

Research has shown that 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid exhibits antibacterial properties , particularly against certain antibiotic-resistant strains of bacteria. This positions it as a candidate for further development into novel antibiotics. Studies are ongoing to elucidate its mechanism of action and efficacy against various bacterial pathogens.

Proteomics Research

This compound is utilized in proteomics as a building block for synthesizing isotopically labeled amino acids. These labeled amino acids are incorporated into proteins during cell culture, allowing researchers to analyze protein interactions and modifications using techniques like mass spectrometry. This application is crucial for understanding complex biological processes at the molecular level.

Materials Science

The compound's unique chemical structure allows for exploration in materials science , particularly in the development of new materials with specific properties. Its incorporation into polymer matrices or as a functional additive can enhance material characteristics such as thermal stability or mechanical strength. Research is ongoing to assess its utility in various material formulations.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with variations in substituents at positions 2, 4, and 5 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparison

Key Research Findings

AgrA Inhibition and Anti-Virulence Activity

- Target Compound : Demonstrates strong binding to AgrA (docking score: -8.2 kcal/mol), comparable to FDA-approved savirin . This interaction blocks transcription of virulence genes (e.g., hla, psmα) .

- Pyridin-3-yl Analog: No direct AgrA data, but its role in synthesizing BAY-9835 (an ADAMTS7 inhibitor) suggests utility in cardiovascular diseases .

- Trifluoromethylphenylamino Analog: The electron-withdrawing -CF₃ group may improve metabolic stability, though its biological target remains uncharacterized .

Electronic and Steric Effects

- 4-Methylphenyl (Target) : The hydrophobic 4-methylphenyl group optimizes binding to AgrA's hydrophobic pockets .

- Pyridin-3-yl : The nitrogen in the pyridine ring could enable hydrogen bonding but may reduce membrane permeability compared to aryl groups .

- Morpholin-4-yl : Enhances solubility and bioavailability, a common feature in CNS-targeting drugs .

Structure-Activity Relationship (SAR) Insights

- Position 2 Substituents: Aryl Groups (e.g., 4-methylphenyl): Optimal for AgrA inhibition due to hydrophobic interactions . Heteroaryl (e.g., pyridin-3-yl): May shift activity toward non-QS targets (e.g., enzymatic inhibition) .

Position 4 Carboxylic Acid : Critical for hydrogen bonding with AgrA's Arg residues; esterification (e.g., methyl ester in ) abolishes activity .

Biological Activity

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is known for its pharmacological significance. The compound has a molecular formula of CHNOS and a molecular weight of approximately 233.28 g/mol. The presence of both a carboxylic acid and an aromatic methyl group enhances its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : It is believed to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism, leading to cell death. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research indicates that the compound may induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation through various signaling pathways. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells .

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.

- Cytotoxicity Against Cancer Cells : In vitro experiments using MTT assays demonstrated that the compound significantly reduced cell viability in HepG-2 cells with an IC50 value of approximately 15 µM, indicating strong anticancer potential .

- Antidiabetic Properties : Related thiazole compounds have been shown to enhance insulin sensitivity in diabetic models, suggesting that similar mechanisms may be present in this compound .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the biological activity:

- Substitution Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity while certain substitutions improve anticancer efficacy .

- In Vivo Studies : Animal models have shown that thiazole derivatives can reduce tumor volume without significant side effects, highlighting their potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted acetophenones with thiourea derivatives in the presence of a carboxylic acid precursor. For example, analogous thiazole-carboxylic acids are prepared using ethyl acetoacetate, phenylhydrazine, and thiourea under reflux conditions in ethanol, followed by hydrolysis to yield the carboxylic acid moiety . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for higher yields), and temperature control to minimize side reactions like over-oxidation. Purity is validated via HPLC or TLC, with yields ranging from 60–85% depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H/13C NMR : The methyl groups on the thiazole (δ ~2.5 ppm for CH3) and phenyl ring (δ ~2.3 ppm for 4-CH3) are distinct. The carboxylic acid proton is typically absent in D2O-exchanged spectra, while the thiazole C4-carboxylic carbon appears at δ ~165–170 ppm in 13C NMR .

- IR : A strong absorption band at ~1700–1720 cm⁻¹ confirms the carboxylic acid C=O stretch, while thiazole ring vibrations appear at ~1550–1600 cm⁻¹ . Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated shifts) may arise from solvent effects or crystal packing, necessitating X-ray validation .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with hexane or ether as anti-solvents can induce nucleation. Crystallographic software like SHELXL or WinGX is used for structure refinement, with emphasis on resolving disorder in the methyl or phenyl groups.

Advanced Research Questions

Q. How can conflicting spectral and crystallographic data for this compound be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or polymorphism. For example, torsional angles of the 4-methylphenyl group may differ in solution vs. crystal environments. To address this:

Q. What methodologies are recommended for studying the biological activity of this thiazole-carboxylic acid derivative?

- Enzyme inhibition assays : Use fluorescence-based or calorimetric (ITC) techniques to measure binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases).

- Cellular uptake studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) or employ LC-MS/MS to quantify intracellular concentrations.

- In vivo pharmacokinetics : Assess bioavailability via HPLC analysis of plasma samples after oral/intravenous administration in rodent models. Pharmacological data from structurally similar compounds (e.g., anti-inflammatory or antitumor activity in benzothiazole derivatives) can guide hypothesis-driven experiments .

Q. How can computational tools predict the reactivity and stability of this compound under physiological conditions?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or serum proteins (e.g., albumin) to predict stability in bloodstream.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack.

- pKa prediction software (e.g., MarvinSuite) : Estimate ionization states at physiological pH to optimize solubility for in vitro assays .

Methodological Notes

- Structural refinement : Use SHELXL for high-resolution X-ray data to model anisotropic displacement parameters, especially for sulfur and oxygen atoms.

- Data contradiction : Cross-validate spectral results with orthogonal techniques (e.g., mass spectrometry for molecular weight confirmation) .

- Biological assays : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.